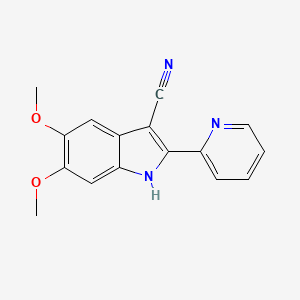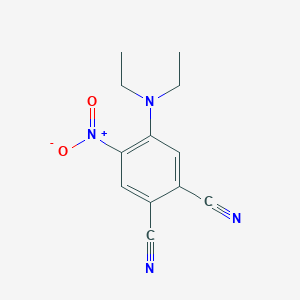![molecular formula C19H18N2O6 B10874838 2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate is an organic compound with a complex structure that includes both nitro and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(isobutyrylamino)benzoic acid with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce reaction times. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl benzoate
- 3-(Isobutyrylamino)benzoic acid
- 2-(3-Nitrophenyl)ethanol
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
特性
分子式 |
C19H18N2O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C19H18N2O6/c1-12(2)18(23)20-15-7-3-6-14(9-15)19(24)27-11-17(22)13-5-4-8-16(10-13)21(25)26/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChIキー |
OLOCYAZCDKXEMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10874759.png)
![11-(2,3-difluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10874769.png)
![5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10874777.png)
![12-(2-Furyl)-2-(2-hydroxyphenyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10874789.png)

![2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10874795.png)

![3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874812.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874819.png)
![7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874824.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide](/img/structure/B10874832.png)
![7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874847.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874851.png)

